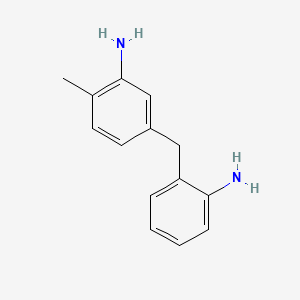
5-((2-Aminophenyl)methyl)-o-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 286-819-6 is known as 5-[(2-aminophenyl)methyl]-o-toluidine. This compound is a derivative of aniline, featuring both an amino group and a methyl group attached to a benzene ring. Its molecular formula is C14H16N2, and it has a molecular weight of 212.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-[(2-aminophenyl)methyl]-o-toluidine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and iodine .
Industrial Production Methods
Industrial production of 5-[(2-aminophenyl)methyl]-o-toluidine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-aminophenyl)methyl]-o-toluidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of nitro or hydroxyl derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically converting nitro groups to amino groups.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine for oxidation, and hydrogen gas for reduction. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
Major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Aplicaciones Científicas De Investigación
5-[(2-aminophenyl)methyl]-o-toluidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-[(2-aminophenyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 5-[(2-aminophenyl)methyl]-o-toluidine include:
2-Aminobenzophenone: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2-Thio-containing Pyrimidines: These compounds exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
What sets 5-[(2-aminophenyl)methyl]-o-toluidine apart from similar compounds is its specific structural configuration, which allows for unique reactivity and application potential. Its combination of amino and methyl groups on the benzene ring provides distinct chemical properties that are valuable in various synthetic and industrial processes.
Propiedades
Número CAS |
85391-63-5 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
5-[(2-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h2-7,9H,8,15-16H2,1H3 |
Clave InChI |
JNBOIADEIRQOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2=CC=CC=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


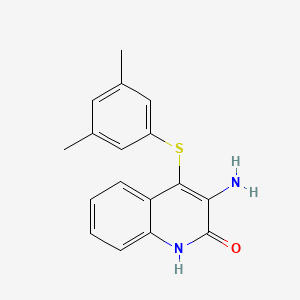
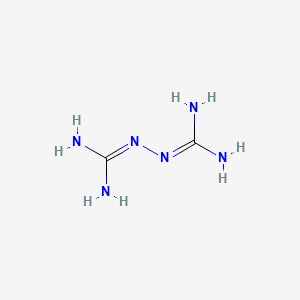
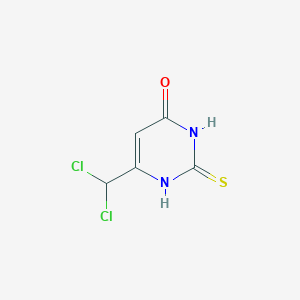
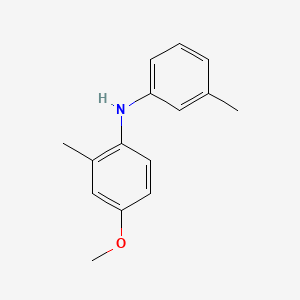
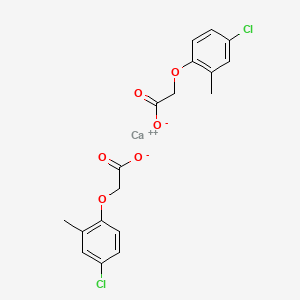


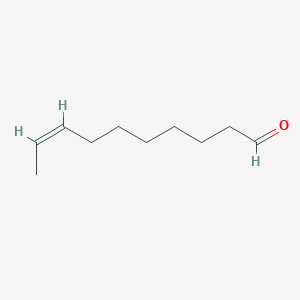
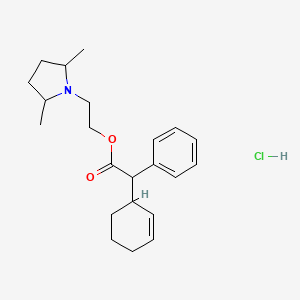
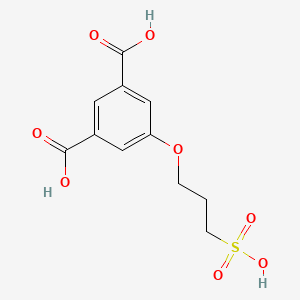
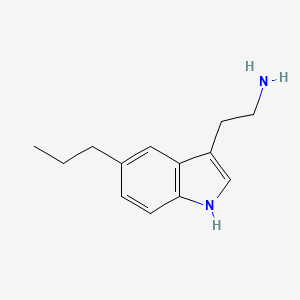
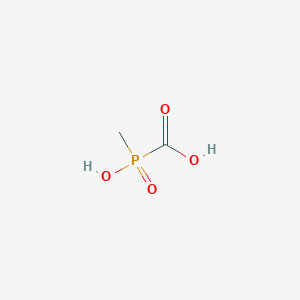
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)

